

# fundamental biological activity of 1H-pyrazolo[3,4-b]pyridine scaffold

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## Compound of Interest

Compound Name: *1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid*

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An In-Depth Technical Guide on the Fundamental Biological Activity of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

## Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This bicyclic structure, formed by the fusion of pyrazole and pyridine rings, serves as a versatile framework for the development of novel therapeutic agents.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6] The structural rigidity and the presence of multiple nitrogen atoms allow for diverse substitutions, enabling fine-tuning of its biological and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the core biological activities of the 1H-pyrazolo[3,4-b]pyridine scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

## Core Biological Activities

The therapeutic potential of the 1H-pyrazolo[3,4-b]pyridine scaffold is extensive, with a predominant focus on oncology. However, its utility extends to infectious diseases and neurological disorders.

## Anticancer Activity

The most extensively studied application of 1H-pyrazolo[3,4-b]pyridine derivatives is in cancer therapy.<sup>[7]</sup> These compounds exert their antitumor effects through various mechanisms, most notably through the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and migration.<sup>[8][9]</sup>

#### Kinase Inhibition:

- **Fibroblast Growth Factor Receptors (FGFRs):** Dysregulation of FGFR signaling is implicated in numerous cancers.<sup>[10]</sup> Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.<sup>[9][10]</sup> The N(1)-H of the pyrazolopyridine moiety is often crucial for hydrogen bonding interactions within the FGFR1 kinase domain.<sup>[10]</sup>
- **Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/1B):** Certain 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have shown excellent inhibitory activity against DYRK1A and DYRK1B, kinases implicated in colon cancer.<sup>[11]</sup>
- **TANK-Binding Kinase 1 (TBK1):** As a key regulator of innate immunity and oncogenesis, TBK1 is a significant cancer target.<sup>[12][13]</sup> Optimized 1H-pyrazolo[3,4-b]pyridine derivatives have emerged as highly potent TBK1 inhibitors, with some compounds showing IC50 values in the sub-nanomolar range.<sup>[12][13][14]</sup>
- **Cyclin-Dependent Kinases (CDKs):** Compounds based on this scaffold have been shown to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in cancer cells.<sup>[8]</sup>
- **Other Kinases:** The scaffold has also been utilized to develop inhibitors for Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and Topoisomerase II $\alpha$ , highlighting its broad applicability in targeting cancer-related enzymes.<sup>[2][15][16]</sup>

#### Other Anticancer Mechanisms:

- **DNA Binding:** Some derivatives exhibit anticancer activity by binding to DNA, a mechanism confirmed through DNA/methyl green assays and molecular docking studies.<sup>[5]</sup> The potent anticancer compounds often show strong DNA binding affinity.<sup>[5]</sup>
- **Apoptosis Induction:** Treatment with these compounds can trigger apoptosis (programmed cell death) and induce endoplasmic reticulum (ER) stress in cancer cells.<sup>[8][17]</sup>

## Quantitative Data: Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID                  | Target Kinase/Mechanism   | Cell Line(s)                 | IC50 / GI50 Value                           | Reference |
|------------------------------|---------------------------|------------------------------|---|-----------|
| Compound 7n                  | FGFR1                     | H1581 (Lung Cancer)          | Potent in vivo activity                     | [10]      |
| Compound 8h                  | DYRK1B                    | HCT116 (Colon Cancer)        | IC50 = 3 nM (enzymatic), 1.6 $\mu$ M (cell) | [11]      |
| Compound 9a                  | CDK2/CDK9                 | Hela (Cervical Cancer)       | IC50 = 2.59 $\mu$ M                         | [8]       |
| Compound 14g                 | CDK2/CDK9                 | HCT-116 (Colon Cancer)       | IC50 = 1.98 $\mu$ M                         | [8]       |
| Compound 15y                 | TBK1                      | A172, U87MG, A375, etc.      | IC50 = 0.2 nM (enzymatic)                   | [12][13]  |
| Compound C03                 | TRKA                      | Km-12 (Colon Cancer)         | IC50 = 0.304 $\mu$ M                        | [16]      |
| Compound 8c                  | Topoisomerase II $\alpha$ | NCI-60 Panel                 | GI50 MG-MID = 1.33 $\mu$ M                  | [2]       |
| Compounds 19, 20, 21, 24, 25 | DNA Binding               | HePG-2, MCF-7, HCT-116, PC-3 | Comparable to Doxorubicin                   | [5]       |

## Antimicrobial Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated notable activity against a range of microbial pathogens.

- **Antibacterial Activity:** These compounds have shown efficacy against both aerobic and anaerobic bacteria.[18][19] Some derivatives exhibit elevated activity specifically towards anaerobes.[18] Their tuberculostatic potential has also been reported, with Minimum Inhibitory Concentration (MIC) values ranging from 22-100  $\mu$ g/cm<sup>3</sup>. [18]

- **Antifungal Activity:** Several synthesized compounds have been evaluated for their antifungal properties against pathogens like *Candida albicans* and *Saccharomyces cerevisiae*, showing moderate activity.[\[20\]](#)

#### Quantitative Data: Antimicrobial Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID         | Target Organism            | Activity Type   | MIC / Result                           | Reference            |
|---------------------|----------------------------|-----------------|--|----------------------|
| Compounds 1, 5, 6   | Anaerobic Bacteria         | Antibacterial   | Elevated activity                      | <a href="#">[18]</a> |
| Various Derivatives | Mycobacterium tuberculosis | Tuberculostatic | MIC = 22-100 $\mu\text{g}/\text{cm}^3$ | <a href="#">[18]</a> |
| Compound 160        | <i>S. cerevisiae</i>       | Antifungal      | Moderate activity                      | <a href="#">[20]</a> |
| Compound 161        | <i>C. albicans</i>         | Antifungal      | Moderate activity                      | <a href="#">[20]</a> |

## Antiviral Activity

The scaffold has also been explored for its potential in treating viral infections. Specifically, certain 4-anilino-1H-pyrazolo[3,4-b]pyridine derivatives have been identified as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[\[6\]](#) These compounds showed inhibitory activity at micromolar concentrations while not affecting human DNA polymerases, indicating a degree of selectivity.[\[6\]](#) This suggests the scaffold could be a template for developing novel drugs targeting viral replication.[\[6\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

## General Synthesis of 1H-Pyrazolo[3,4-b]pyridines (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a widely used method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core.<sup>[3][21]</sup> It involves the reaction of a 3-aminopyrazole derivative with a diethyl 2-(ethoxymethylene)malonate equivalent.

Protocol:

- **Condensation:** A mixture of a substituted 3-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated, typically without a solvent, at 120-140 °C for 2-3 hours.
- **Cyclization:** The intermediate formed is not isolated. A high-boiling point solvent, such as diphenyl ether, is added, and the mixture is heated to reflux (approx. 250-260 °C) for 30-60 minutes to induce thermal cyclization.
- **Work-up:** The reaction mixture is cooled to room temperature. Petroleum ether or hexane is added to precipitate the product.
- **Purification:** The crude solid is collected by filtration, washed with the precipitating solvent, and purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative.
- **Chlorination (Optional):** The resulting 4-hydroxy compound can be converted to a 4-chloro derivative by refluxing with phosphoryl chloride (POCl<sub>3</sub>), which is a versatile intermediate for further functionalization.

## In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

- **Cell Seeding:** Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.<sup>[8]</sup>
- **Compound Treatment:** The synthesized 1H-pyrazolo[3,4-b]pyridine derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the

cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

- **MTT Addition:** After the incubation period, 20  $\mu$ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
- **Formazan Solubilization:** The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

## Kinase Inhibition Assay (Example: TBK1)

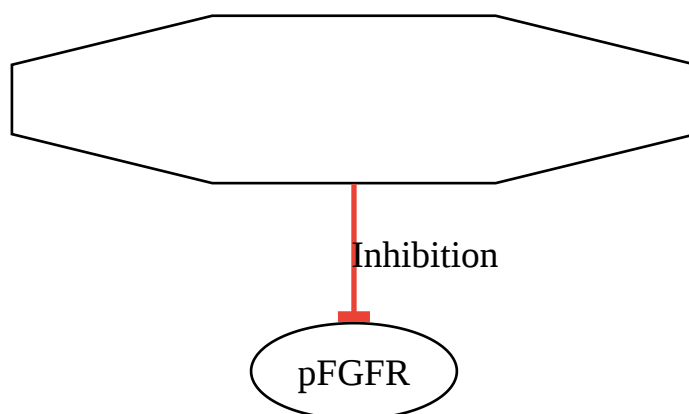
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

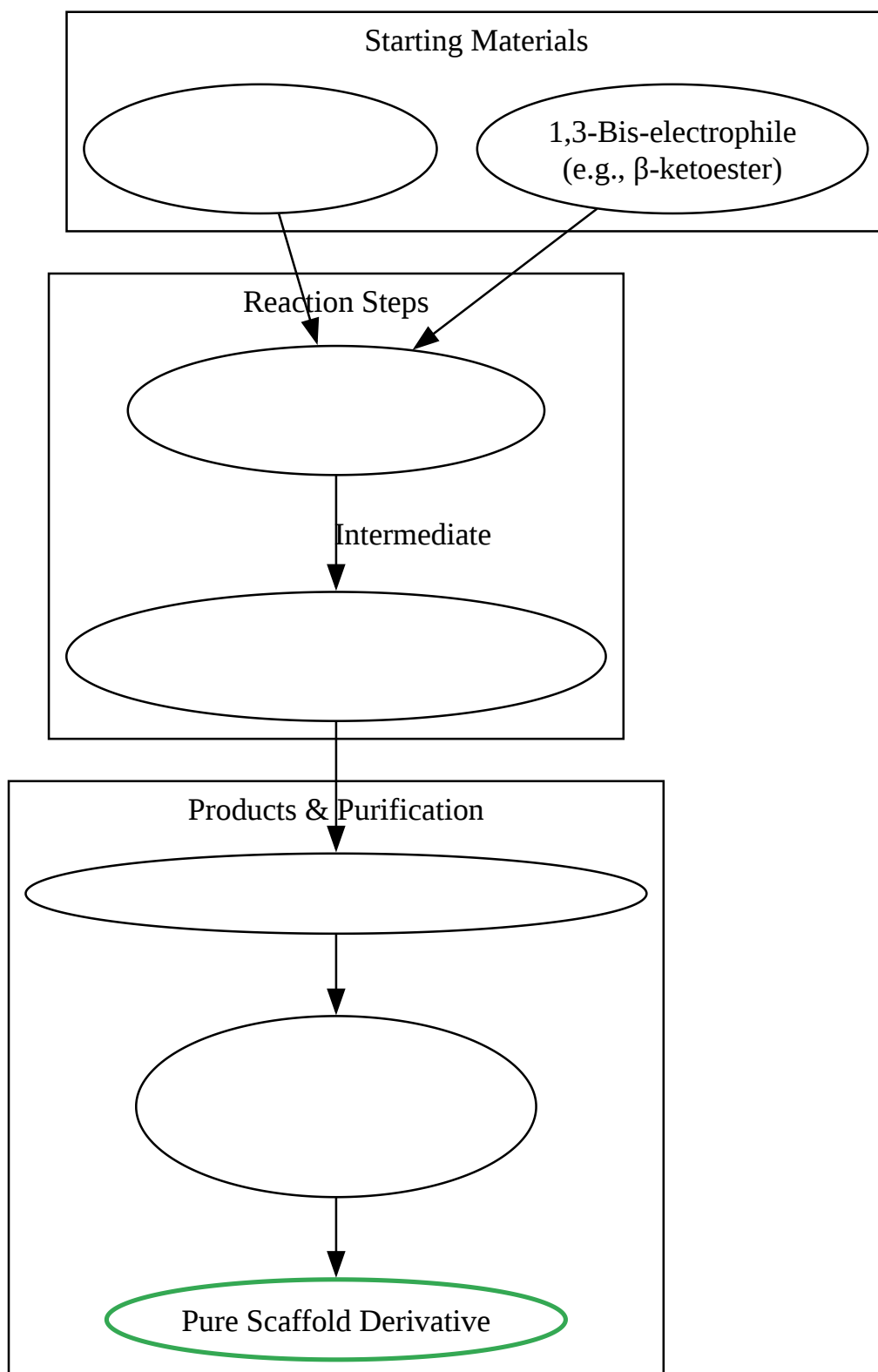
- **Reaction Mixture Preparation:** In a 96-well plate, a reaction buffer containing the TBK1 enzyme, a fluorescently labeled peptide substrate, and ATP is prepared.
- **Inhibitor Addition:** The test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) are added to the wells at various concentrations. Positive (known inhibitor like BX795) and negative (DMSO) controls are included.[\[13\]](#)
- **Reaction Initiation and Incubation:** The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Reaction Termination:** The reaction is stopped by adding a termination buffer containing EDTA.

- Detection: The amounts of phosphorylated and unphosphorylated substrate are quantified using a suitable detection method, such as mobility shift assay or fluorescence polarization.
- IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the resulting dose-response curve.[12][13]

## Visualizations: Pathways and Workflows

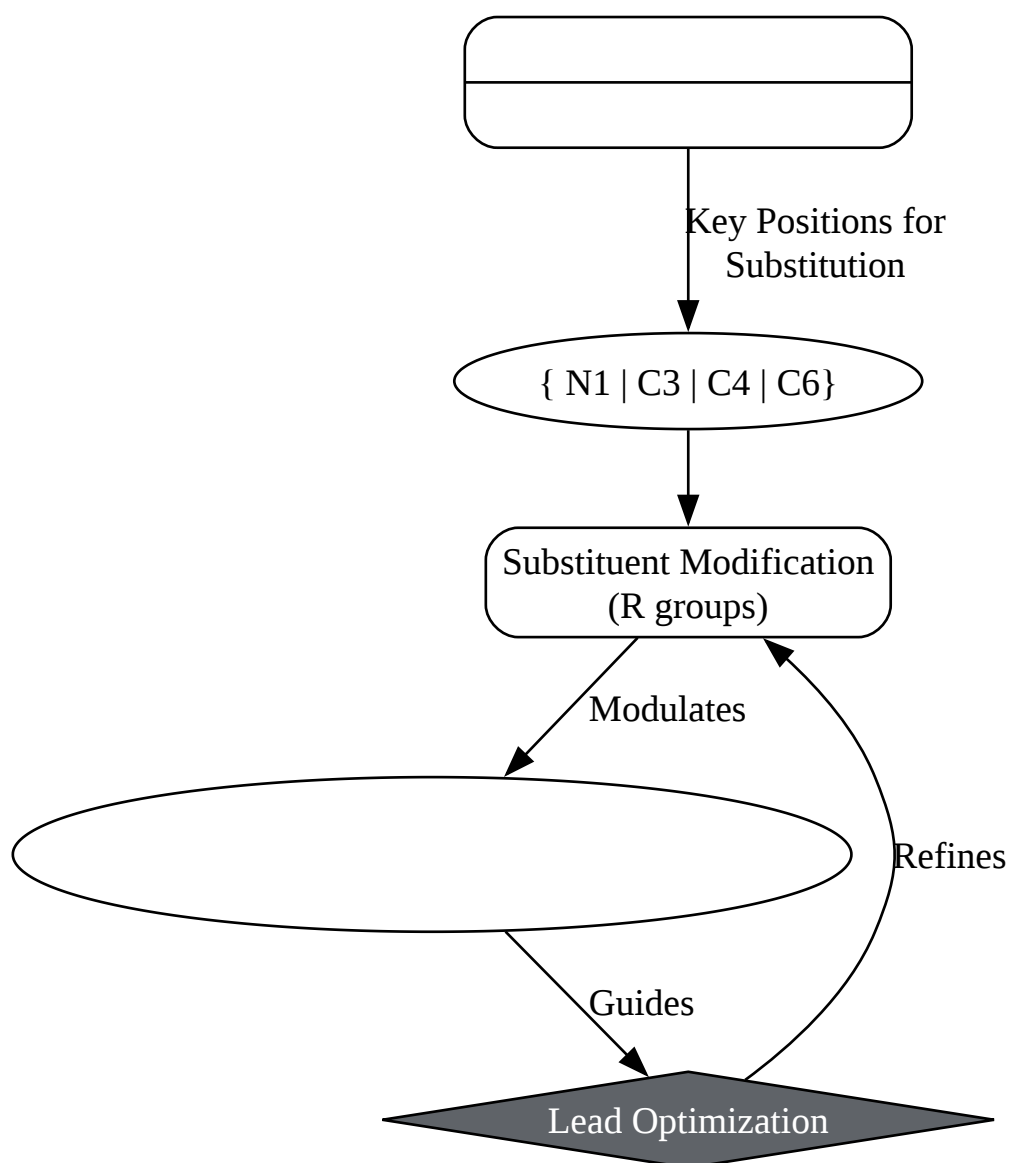


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## Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in modern medicinal chemistry, with a remarkable breadth of biological activities. Its derivatives have been successfully developed as potent inhibitors of various protein kinases, demonstrating significant efficacy in preclinical cancer models. Furthermore, its utility as a template for novel antimicrobial and antiviral agents underscores its versatility. The continued exploration of substitution patterns, guided by structure-activity relationship studies, promises to yield next-generation therapeutics with enhanced potency and selectivity. The robust synthetic

accessibility and the proven track record of this scaffold ensure it will remain a focal point for drug discovery and development professionals for the foreseeable future.

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